Leuco Gentian Violet-d6

Descripción general

Descripción

Leuco Gentian Violet-d6 is a deuterated form of Leuco Gentian Violet, a reduced form of Gentian Violet. It is a stable isotope-labeled compound, often used as a reference standard in various analytical applications. The compound is primarily utilized in forensic and toxicology studies due to its unique properties and stability .

Aplicaciones Científicas De Investigación

Leuco Gentian Violet-d6 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Gentian Violet and its metabolites.

Biology: Employed in studies involving the detection and quantification of biological samples.

Medicine: Utilized in forensic toxicology to detect the presence of Gentian Violet and its metabolites in biological samples.

Industry: Applied in the quality control of dyes and pigments in various industrial processes.

Mecanismo De Acción

Target of Action

Leuco Gentian Violet-d6 is a labeled metabolite of Gentian Violet . Gentian violet, the parent compound, is known to interact with both gram-positive and gram-negative bacterial cells .

Mode of Action

It is known that gentian violet, and its leuco base, are susceptible to oxidation-reduction and demethylation reactions . In aqueous solutions, Gentian Violet dissociates into positive and negative ions that penetrate through the wall and membrane of bacterial cells .

Biochemical Pathways

It is known that the parent compound, gentian violet, and its leuco base are involved in oxidation-reduction and demethylation reactions .

Pharmacokinetics

The parent compound, gentian violet, is known to have certain physical and chemical properties such as solubility in water and ethanol, and susceptibility to oxidation-reduction reactions .

Result of Action

The parent compound, gentian violet, is known to have antifungal, antiparasitic, and antibacterial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The parent compound, Gentian Violet, is known to be light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .

Análisis Bioquímico

Biochemical Properties

Leuco Gentian Violet-d6, like its parent compound Gentian Violet, is susceptible to oxidation-reduction and demethylation reactions . It interacts with various enzymes and proteins, although specific interactions have not been extensively studied.

Cellular Effects

Its parent compound Gentian Violet has been used in medicine for almost 100 years as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas’ disease .

Molecular Mechanism

It is known that Gentian Violet and its leuco base are susceptible to oxidation-reduction and demethylation reactions . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that Gentian Violet, the parent compound, is stable under normal conditions, but is light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .

Metabolic Pathways

This compound is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Leuco Gentian Violet-d6 is synthesized through the reduction of Gentian Violet-d6. The reduction process typically involves the use of reducing agents such as sodium borohydride or zinc dust in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar reduction process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Leuco Gentian Violet-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized back to Gentian Violet-d6 using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Further reduction of this compound can lead to the formation of colorless compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, zinc dust, and hydrochloric acid.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Gentian Violet-d6.

Reduction: Colorless compounds.

Substitution: Derivatives of this compound with different functional groups.

Comparación Con Compuestos Similares

Leuco Malachite Green-d6: Another deuterated leuco dye used in similar applications.

Gentian Violet-d6: The oxidized form of Leuco Gentian Violet-d6.

Malachite Green-d6: A deuterated dye used in analytical and forensic applications.

Uniqueness: this compound is unique due to its stability and the presence of deuterium atoms, which make it an ideal reference standard in mass spectrometry and other analytical techniques. Its reduced form allows for specific applications where the oxidized form may not be suitable .

Actividad Biológica

Leuco Gentian Violet-d6 (LGV-d6) is a deuterium-labeled derivative of Gentian Violet, a triphenylmethane dye with a long history of use in medicine and various applications. This article explores the biological activity of LGV-d6, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

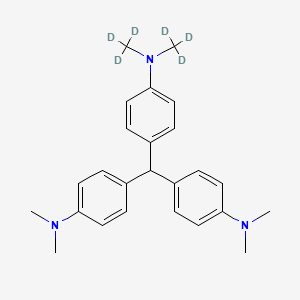

- Chemical Name : 4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline

- Molecular Formula : CHDN

- Molecular Weight : 379.57 g/mol

- CAS Number : 1173023-92-1

Leuco Gentian Violet, like its parent compound Gentian Violet, exhibits biological activity primarily through its interaction with cellular components. The mechanism involves:

- DNA Binding : LGV-d6 binds to the DNA of target organisms, leading to disruption of DNA replication and transcription processes. This is particularly relevant in microbial cells where it can inhibit growth and induce cell death .

- Antimicrobial Activity : LGV-d6 displays broad-spectrum antimicrobial properties against various bacteria (including resistant strains), fungi, and protozoa. Its effectiveness is attributed to its ability to penetrate cell membranes and disrupt cellular functions .

Pharmacokinetics

Pharmacokinetic studies have shown that LGV-d6 undergoes significant metabolism in vivo. Key findings include:

- Absorption and Distribution : After administration, LGV-d6 is rapidly absorbed, with a notable presence in liver and kidney tissues. Studies indicate a half-life ranging from 14 to 18 hours in these organs, suggesting substantial retention and potential accumulation .

- Metabolism : The compound is metabolized primarily via oxidation-reduction reactions, leading to various metabolites that may also possess biological activity .

Table 1: Pharmacokinetic Parameters of Gentian Violet Compounds

| Parameter | Value (Gentian Violet) | Value (this compound) |

|---|---|---|

| Half-life (Liver) | 14.5 hours | 14 - 18 hours |

| Half-life (Kidney) | 14.4 hours | 17 - 18.3 hours |

| Bioavailability | Moderate | High |

Case Studies and Research Findings

Several studies have investigated the biological effects of Leuco Gentian Violet and its parent compound:

-

Antimicrobial Efficacy :

- A study demonstrated that LGV-d6 effectively inhibited Staphylococcus aureus growth in vitro, showing promise as a treatment for resistant infections .

- Another investigation found that LGV-d6 exhibited antifungal activity against Candida species, suggesting its utility in treating fungal infections .

-

Carcinogenicity Assessment :

- The International Agency for Research on Cancer (IARC) evaluated the carcinogenic potential of Gentian Violet and its derivatives, concluding that while Gentian Violet showed sufficient evidence for carcinogenicity in experimental animals, the data on Leuco Gentian Violet was inadequate for classification as a human carcinogen . This highlights the need for further research into the safety profile of LGV-d6.

- Environmental Impact :

Propiedades

IUPAC Name |

4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZWDJGLIYNYMU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705475 | |

| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-92-1 | |

| Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-92-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.